![molecular formula C7H4Br2N2 B3219499 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190318-87-6](/img/structure/B3219499.png)
3,4-dibromo-1H-pyrrolo[2,3-c]pyridine
Description
3,4-dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a fused pyrrole and pyridine ring system. It exists in two possible tautomeric forms: the 1H-isomer and the 2H-isomer . These structures resemble purine bases like adenine and guanine .
2.
Synthesis Analysis
The synthesis of this compound involves various methods. Researchers have employed both preformed pyrazole or pyridine starting materials. For instance, the first monosubstituted 1H-pyrrolo[2,3-c]pyridine was synthesized by Ortoleva in 1908 using diphenylhydrazone and pyridine with iodine. Bulow later synthesized N-phenyl-3-methyl substituted derivatives .
3.
Molecular Structure Analysis
The molecular structure of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine consists of a pyrrole ring fused with a pyridine ring. The two bromine atoms are positioned at the 3rd and 4th positions. The diversity centers in this compound play a crucial role in its biological activity .
4.
Chemical Reactions Analysis
Research has explored the reactivity of this compound. It may undergo substitution reactions at various positions (N1, C3, C4, C5, and C6). Investigating its reactivity with different reagents and conditions is essential for understanding its chemical behavior .
properties
IUPAC Name |
3,4-dibromo-1H-pyrrolo[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLSAAXWGLXUKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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